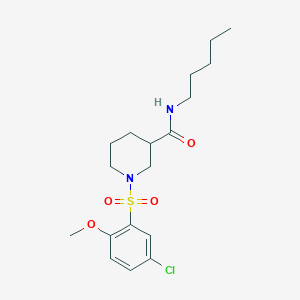
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide, also known as ML277, is a small molecule inhibitor that targets the Kv7.1 potassium channel. This compound has gained significant attention in the scientific community due to its potential applications in treating cardiac arrhythmias and other related disorders. In
作用機序
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide acts as a selective inhibitor of the Kv7.1 potassium channel by binding to a specific site on the channel. This binding prevents the channel from opening, thus reducing the flow of potassium ions and prolonging the action potential duration. This effect is particularly beneficial in cardiac cells, where the prolonged action potential duration can prevent arrhythmias.
Biochemical and Physiological Effects
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has been shown to have significant effects on the electrical activity of cardiac cells. In addition to its role in regulating the Kv7.1 channel, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has also been found to inhibit other potassium channels, including Kv7.2 and Kv7.4. This broad-spectrum effect can lead to off-target effects and potential toxicity. However, studies have shown that 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has a high degree of selectivity for Kv7.1 channels, minimizing the risk of toxicity.
実験室実験の利点と制限
One of the main advantages of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide is its selectivity for Kv7.1 channels, which makes it an ideal tool for studying the role of these channels in cardiac function. 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the broad-spectrum effect of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide on other potassium channels can also be a limitation, as it can lead to off-target effects and potential toxicity.
将来の方向性
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential applications in treating cardiac arrhythmias and other related disorders. One possible direction is to investigate the use of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide in combination with other drugs to enhance its efficacy and minimize potential side effects. Another direction is to explore the role of Kv7.1 channels in other physiological processes, such as insulin secretion and neuronal function, and to investigate the potential applications of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide in these areas. Overall, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide represents a promising tool for studying the role of Kv7.1 channels in various physiological processes, and further research is needed to fully realize its potential.
合成法
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with pentylamine to form 5-chloro-2-methoxy-N-pentylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has been extensively studied for its potential applications in treating cardiac arrhythmias. The Kv7.1 potassium channel plays a crucial role in regulating the repolarization of cardiac action potentials. Dysfunction of this channel can lead to various cardiac arrhythmias, including long QT syndrome. 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has shown promising results in restoring the normal function of Kv7.1 channels and preventing arrhythmias in animal models.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-pentylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-3-4-5-10-20-18(22)14-7-6-11-21(13-14)26(23,24)17-12-15(19)8-9-16(17)25-2/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKXLDXEBUZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

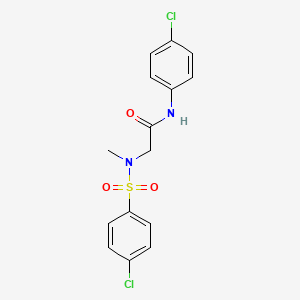
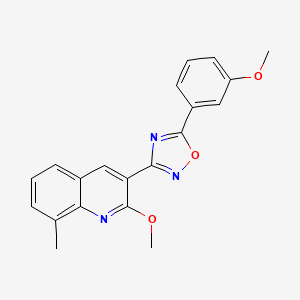
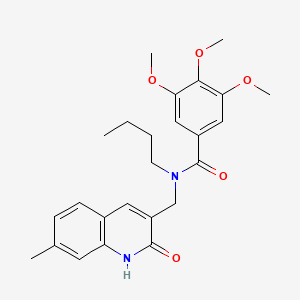
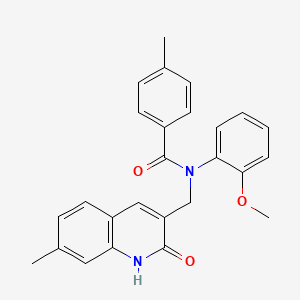
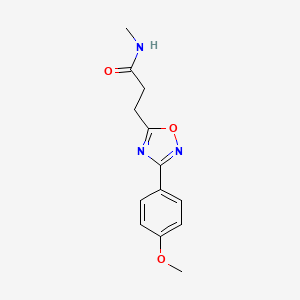
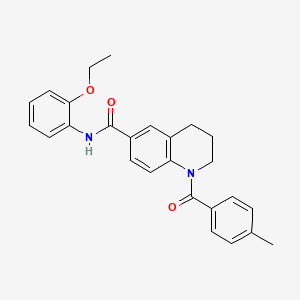
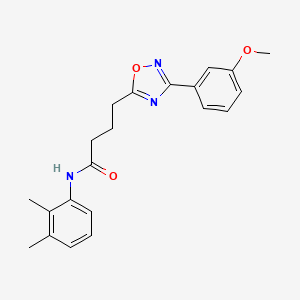
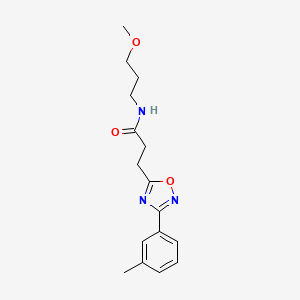

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
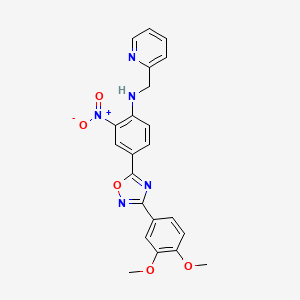
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)

![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)